Pirenoxine vs. Untreated Controls: Concentration-Dependent Protection Against Selenite/Calcium-Induced Lens Protein Turbidity In Vitro
Pirenoxine at micromolar concentrations significantly delayed selenite/calcium-induced lens protein turbidity formation compared to untreated controls. This direct head-to-head comparison demonstrates that PRX provides measurable protection against a key in vitro model of cataractogenesis at concentrations relevant to topical ophthalmic formulation [1].
| Evidence Dimension | Delay in lens protein turbidity formation |
|---|---|
| Target Compound Data | PRX at 0.03, 0.1, and 0.3 μM significantly delayed turbidity formation on days 0-4 (p<0.05) |
| Comparator Or Baseline | Untreated control (selenite/calcium-induced turbidity without PRX) |
| Quantified Difference | Statistically significant delay (p<0.05) at all three tested PRX concentrations |
| Conditions | In vitro: 10 mM selenite/calcium-induced lens protein turbidity assay; optical density measured at 405 nm over days 0-4 |
Why This Matters
This quantitative in vitro protection data establishes a baseline efficacy benchmark against which alternative anti-cataract compounds can be evaluated in preclinical screening and formulation development workflows.
- [1] Hu CC, Liao JH, Hsu KY, Lin IL, Tsai MH, Wu WH, Wei TT, Huang YS, Chiu SJ, Chen HY, Wu SH, Wu TH. Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo. Mol Vis. 2011;17:1862-1870. View Source
